N-(1-(Methoxymethyl)cyclopropyl)aniline
Overview
Description
N-(1-(Methoxymethyl)cyclopropyl)aniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an aniline moiety through a methoxymethyl linker. It is primarily used in scientific research and has various applications in the synthesis of novel pharmaceuticals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing N-(1-(Methoxymethyl)cyclopropyl)aniline involves the hydrogenation of a compound represented by Formula II and cyclopropyl formaldehyde as raw materials in the presence of an acid and catalyst . This method is advantageous due to its low cost, clean production, high yield, and simple operation.
Another method involves the reaction of bromomethyl cyclopropane with substituted aniline to obtain this compound . This method, however, has a longer reaction time and lower yield compared to the hydrogenation method.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the hydrogenation method due to its efficiency and cost-effectiveness. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Methoxymethyl)cyclopropyl)aniline undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
N-(1-(Methoxymethyl)cyclopropyl)aniline is a versatile compound used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel organic compounds and materials.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is used in the synthesis of pharmaceuticals and the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(1-(Methoxymethyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(Methoxymethyl)cyclopropyl)aniline include:
N-cyclopropylmethyl aniline: A compound with a similar cyclopropyl group but different substituents.
N-methoxymethyl aniline: A compound with a methoxymethyl group but lacking the cyclopropyl moiety.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and methoxymethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(methoxymethyl)cyclopropyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-11(7-8-11)12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZMMWYKREPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.